molecular formula C18H19NO B4035074 N-allyl-3,3-diphenylpropanamide

N-allyl-3,3-diphenylpropanamide

Cat. No.: B4035074
M. Wt: 265.3 g/mol
InChI Key: NYHQTCAVUFEULW-UHFFFAOYSA-N
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Description

“N-allyl-3,3-diphenylpropanamide” is a chemical compound with the molecular formula C15H15NO . It is a derivative of propanamide, which is a type of amide .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For example, a series of N-allylisoindolinone derivatives were prepared by a novel sequential reaction of 2-allyl-3-oxoisoindolin-1-yl acetate with C-nucleophiles in the presence of trimethylsilyl trifluoromethanesulfonate . Another study reported the synthesis of quinoxalinepeptidomimetic derivatives, including N-alkyl-3-(4-allyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)propanamides, via the competing alkylation reaction of the ambient nucleophile, methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C15H15NO . However, detailed structural information such as bond lengths, bond angles, and conformation would require experimental techniques like X-ray crystallography or computational methods.


Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied. For instance, a study reported the oxidative annulation of diphenylpropanamides via in situ hypervalent iodine catalysis . Another study discussed the thermal hazard evaluation and risk assessment of 1-allyl-3-methylimidazole nitrate ionic liquid .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, most amides are solids at room temperature and have high boiling points. These characteristics result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Facile Synthesis and Biological Evaluation : A study demonstrated a facile synthesis method for 3,3-diphenylpropanamides, identifying compounds with inhibitory activity against T-type calcium channels, which are important in medical research (Yeon-hee Choi et al., 2011).

Chemical Structure and Synthesis

  • Crystal Structure Analysis : Research on (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide elucidated its crystal structure, contributing to the understanding of its chemical properties (T. Kolev et al., 1995).
  • Synthetic Methods : Studies have focused on synthesizing derivatives of diphenylpropanamide, such as dimethylated trifluoroatrolactamide derivatives with moderate antifungal activity, showcasing its versatility in chemical synthesis (Hui-Hui Yang et al., 2017).

Application in Catalyst Development

  • Catalytic Applications : Research has been conducted on the use of N-allyl and N-propargylamides in nickel(II) complex-catalyzed electroreductive cyclization, demonstrating its potential in catalyst development (S. Ozaki et al., 1995).

Pharmaceutical and Medical Research

  • Development of Pharmaceutical Compounds : Studies have investigated the use of diphenylpropanamide derivatives in the development of new pharmaceutical products, contributing significantly to drug discovery and medicinal chemistry (Martin O'Brien et al., 1998).

Material Science and Polymer Chemistry

  • High-Performance Thermosets : Novel benzoxazine monomers containing allyl groups derived from diphenylpropanamide have been synthesized, leading to thermosets with excellent thermomechanical properties. This highlights its potential application in material science and polymer chemistry (T. Agag, T. Takeichi, 2003).

Mechanism of Action

Properties

IUPAC Name

3,3-diphenyl-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-2-13-19-18(20)14-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHQTCAVUFEULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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